2-(1H-indol-4-yloxy)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-4-yloxy)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is a synthetic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
The synthesis of 2-(1H-indol-4-yloxy)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves multiple steps. One common synthetic route includes the reaction of 1H-indole derivatives with appropriate acylating agents under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-(1H-indol-4-yloxy)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, specific temperatures, and solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1H-indol-4-yloxy)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-indol-4-yloxy)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
2-(1H-indol-4-yloxy)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide can be compared with other indole derivatives, such as:
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: These compounds are known for their non-competitive inhibition of α-glucosidase.
2-(1H-indol-3-yl)acetonitrile: This compound is studied for its optical, thermal, and electroluminescence properties.
5-Methoxy-2-methyl-3-indoleacetic acid: Another indole derivative with distinct chemical properties.
The uniqueness of this compound lies in its specific structure, which imparts unique biological and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H21N3O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-(1H-indol-4-yloxy)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C21H21N3O3/c1-26-15-5-6-19-17(11-15)14(12-24-19)7-9-23-21(25)13-27-20-4-2-3-18-16(20)8-10-22-18/h2-6,8,10-12,22,24H,7,9,13H2,1H3,(H,23,25) |
InChI Key |
IALPOJHRIVPWSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)COC3=CC=CC4=C3C=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.